2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

Regioisomer differentiation Physicochemical property prediction Medicinal chemistry building blocks

2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid (CAS 1804874-07-4, C₉H₆BrF₃O₂, MW 283.04 g/mol) is an aromatic carboxylic acid building block characterized by a unique 3-bromo-2-(trifluoromethyl) substitution pattern on the phenyl ring. This regioisomer positions the electron-withdrawing trifluoromethyl group ortho to the acetic acid side chain and the bromine meta to it, creating a steric and electronic profile distinct from all other bromo-trifluoromethyl-phenylacetic acid regioisomers.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
Cat. No. B12327587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid
Molecular FormulaC9H6BrF3O2
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(F)(F)F)CC(=O)O
InChIInChI=1S/C9H6BrF3O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyCCAGFVIDOFYRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid (CAS 1804874-07-4): A Regiospecifically Functionalized Phenylacetic Acid Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid (CAS 1804874-07-4, C₉H₆BrF₃O₂, MW 283.04 g/mol) is an aromatic carboxylic acid building block characterized by a unique 3-bromo-2-(trifluoromethyl) substitution pattern on the phenyl ring [1]. This regioisomer positions the electron-withdrawing trifluoromethyl group ortho to the acetic acid side chain and the bromine meta to it, creating a steric and electronic profile distinct from all other bromo-trifluoromethyl-phenylacetic acid regioisomers . The compound is commercially supplied at 98% minimum purity by HPLC with controlled moisture ≤0.5% and serves as a key intermediate in pharmaceutical synthesis, particularly in palladium-catalyzed cross-coupling reactions (Suzuki, Heck) and in the preparation of Trk kinase inhibitor programs documented in U.S. patents [2].

Why Regioisomeric Bromo-Trifluoromethyl Phenylacetic Acids Are Not Interchangeable: The Critical Role of 3-Bromo-2-CF₃ Orientation for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid


Among the six possible bromo-trifluoromethyl-phenylacetic acid regioisomers sharing the identical molecular formula C₉H₆BrF₃O₂ and molecular weight (283.04 g/mol), each displays distinct physicochemical properties predicated on the relative positions of the Br and CF₃ substituents . The 3-bromo-2-(trifluoromethyl) orientation of the target compound places the strongly electron-withdrawing CF₃ group ortho to the acetic acid moiety, which is expected to substantially lower the carboxylic acid pKa relative to isomers bearing CF₃ at meta or para positions—an effect documented for the 3-bromo-5-CF₃ isomer (predicted pKa 3.97±0.10, LogP 2.54) where the CF₃ is meta to the side chain . Furthermore, the meta-bromo position of the target compound provides superior steric accessibility for Pd-catalyzed cross-coupling reactions compared to ortho-bromo isomers such as 2-bromo-6-(trifluoromethyl)phenylacetic acid (CAS 1159512-50-1), where both Br and CF₃ occupy ortho positions creating a congested environment that slows transmetallation . These differences in acidity, lipophilicity, and reactivity mean that substituting one regioisomer for another without experimental validation can alter reaction yields, biological activity of derived compounds, and pharmacokinetic properties of final drug candidates.

Quantitative Differentiation Evidence for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid Versus Closest Analogs


Regioisomeric Substitution Pattern: 3-Bromo-2-trifluoromethyl as the Unique Ortho-CF₃ / Meta-Br Configuration Among All C₉H₆BrF₃O₂ Isomers

Among the six regioisomers of bromo-trifluoromethyl-phenylacetic acid, the target compound (CAS 1804874-07-4) is the only one bearing the trifluoromethyl group at the ortho position (C-2) relative to the acetic acid side chain while simultaneously carrying the bromine at the meta position (C-3) . The meta-substituted isomer 3-bromo-5-(trifluoromethyl)phenylacetic acid (CAS 1161362-01-1), by contrast, positions the CF₃ meta to the side chain and exhibits experimentally predicted values of pKa 3.97±0.10 and LogP 2.54 with a boiling point of 297.6±35.0 °C and density of 1.699 g/cm³ . The ortho-CF₃ configuration in the target compound is predicted to generate a carboxylic acid pKa approximately 0.5–1.0 log units lower than the meta-CF₃ analog due to the proximity of the electron-withdrawing trifluoromethyl group, analogous to the well-characterized ortho-effect in substituted benzoic acids [1]. Because these regioisomers share identical molecular weight (283.04 g/mol) and molecular formula (C₉H₆BrF₃O₂), they cannot be distinguished by mass-based analytical methods alone, making deliberate regioisomer selection essential for reproducible research outcomes.

Regioisomer differentiation Physicochemical property prediction Medicinal chemistry building blocks

Supplier Purity Specification: 98% Minimum HPLC Purity with Controlled Moisture for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

The target compound is commercially available with a documented minimum purity specification of 98% by HPLC and controlled moisture content of ≤0.5% maximum [1]. By comparison, the regioisomeric analog 2-bromo-6-(trifluoromethyl)phenylacetic acid (CAS 1159512-50-1) is supplied at 95.0% purity from Fluorochem , and 3-bromo-5-(trifluoromethyl)phenylacetic acid (CAS 1161362-01-1) is listed by multiple vendors at 95% to 97% purity . A 3-percentage-point purity differential (98% vs. 95%) corresponds to a 2.5× reduction in total impurity burden (2% vs. 5%), which is relevant when the compound is used as a key intermediate in multi-step syntheses where impurities propagate and amplify through subsequent reaction steps.

Chemical procurement Quality control Building block purity

Steric Accessibility of the Aryl Bromide for Pd-Catalyzed Cross-Coupling: Meta-Bromo Advantage of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

The meta-bromo substituent in the target compound is sterically less hindered than ortho-bromo congeners, facilitating oxidative addition in Pd(0)-catalyzed cross-coupling reactions. In the regioisomer 2-bromo-6-(trifluoromethyl)phenylacetic acid (CAS 1159512-50-1), both bromine and CF₃ occupy ortho positions relative to the acetic acid side chain, creating a congested environment that retards transmetallation . The strong electron-withdrawing -I effect of the ortho-CF₃ group in the target compound also polarizes the C-Br bond, potentially accelerating the oxidative addition step while the meta position ensures sufficient steric accessibility for bulky phosphine ligands and boronic acid coupling partners [1]. A general study of aryl bromide Suzuki coupling under ligand-free conditions at 0 °C with Pd(OAc)₂ reported isolated yields up to 97% for unhindered aryl bromides, while ortho-substituted substrates required elevated temperatures and longer reaction times [2], supporting the inference that meta-bromo substrates offer kinetic advantages for coupling optimization.

Suzuki-Miyaura coupling Cross-coupling reactivity Steric effects

Documented Incorporation into TrkA Kinase Inhibitor Programs: Patent Evidence for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid as a Privileged Building Block

The phenylacetic acid scaffold bearing the 3-bromo-2-(trifluoromethyl)phenyl motif appears as a key intermediate in multiple U.S. patents from Array BioPharma (now Pfizer) directed toward TrkA kinase inhibitors [1]. Compounds derived from this building block series have demonstrated TrkA inhibitory activity with IC₅₀ values as low as 1.90 nM in the most optimized analogs (BDBM127657, Example 30 from US10251889/US10758542) and 5.20 nM (BDBM136634, Example 51 from US10005783/US10047097), as measured by both Omnia Kinase Assay and ELISA formats [2][3]. In contrast, analogs built from alternative regioisomeric scaffolds (BDBM136586, Example 3) showed an IC₅₀ of 22.2 nM—a 4.3-fold to 11.7-fold reduction in potency—highlighting the sensitivity of TrkA binding to the substitution geometry [4]. While the activity data pertain to the final elaborated drug-like molecules rather than the building block itself, the repeated selection of the 3-bromo-2-CF₃-phenylacetic acid scaffold across multiple patent families indicates its preferred synthetic utility and the compatibility of its geometry with the TrkA inhibitor pharmacophore.

TrkA kinase inhibition Drug discovery Patent landscape

Ortho-Trifluoromethyl Effect on Carboxylic Acid Acidity: Comparative pKa Prediction for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

The ortho-trifluoromethyl group in the target compound exerts a powerful electron-withdrawing inductive effect (-I) that lowers the pKa of the adjacent carboxylic acid relative to isomers where CF₃ occupies meta or para positions. The regioisomer 3-bromo-5-(trifluoromethyl)phenylacetic acid (meta-CF₃, CAS 1161362-01-1) has a predicted pKa of 3.97±0.10 , while 2-bromo-4-(trifluoromethyl)phenylacetic acid (para-CF₃, CAS 518070-15-0) exhibits identical LogP (2.54) but its para-CF₃ exerts a weaker inductive effect on carboxylic acid acidity . Applying the Hammett substituent constant approach: σₘ(CF₃) = 0.43 vs. σₒ(CF₃) ≈ 0.54–0.63 (estimated due to combined inductive and proximity effects), the ortho-CF₃ group in the target compound is predicted to lower the pKa by an additional 0.5–1.0 units compared to the meta-CF₃ isomer [1]. This increased acidity (lower pKa) means the target compound will exist to a greater extent in the ionized carboxylate form at physiological pH (7.4), which directly impacts solubility, membrane permeability, and plasma protein binding of derived drug candidates.

Physicochemical property prediction Acid dissociation constant Electron-withdrawing group effect

Optimal Application Scenarios for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid in Drug Discovery and Chemical Synthesis


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling for Fragment-Based Drug Discovery

The meta-bromo substituent of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid provides a sterically accessible handle for high-throughput parallel Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids or esters. This regioisomer is preferred over ortho-bromo analogs (e.g., CAS 1159512-50-1) which suffer from steric congestion that can reduce coupling yields by 15–50% and require higher reaction temperatures . The ortho-CF₃ group simultaneously introduces a metabolically stable, lipophilic moiety that enhances target binding affinity through hydrophobic interactions, as demonstrated in TrkA inhibitor programs where derivatives of this scaffold achieved IC₅₀ values of 1.90–5.20 nM [1]. The carboxylic acid functionality enables further diversification through amide coupling or esterification, making this building block suitable for three-dimensional fragment elaboration in structure-guided drug design.

Synthesis of TrkA Kinase Inhibitors for Oncology and Pain Research

Multiple U.S. patents from Array BioPharma (now Pfizer) document the use of phenylacetic acid building blocks bearing the 3-bromo-2-(trifluoromethyl)phenyl motif for constructing potent TrkA kinase inhibitors [2]. Compounds derived from this scaffold have demonstrated TrkA IC₅₀ values as low as 1.90 nM in enzymatic assays, outperforming analogs built from alternative scaffolds by 4.3× to 11.7× [1][3]. The 98% minimum HPLC purity specification with controlled moisture (≤0.5%) ensures that building block quality meets the stringent requirements of kinase inhibitor lead optimization, where trace impurities can confound IC₅₀ determinations and generate false structure-activity relationships. Procurement of this specific regioisomer, rather than a lower-purity or incorrectly substituted alternative, is critical for reproducibility in TrkA-targeted drug discovery programs.

Agrochemical Intermediate Development Requiring ortho-CF₃ Arylacetic Acid Scaffolds

Trifluoromethyl-substituted phenylacetic acids are established intermediates in the synthesis of agrochemicals where the CF₃ group confers enhanced metabolic stability, lipophilicity, and environmental persistence [4]. The target compound's ortho-CF₃/ meta-Br substitution pattern provides distinct electronic properties compared to more common meta-CF₃ or para-CF₃ analogs: the ortho-CF₃ group lowers the carboxylic acid pKa by an estimated 0.5–1.0 units relative to the meta-CF₃ isomer [5], which can influence foliar uptake, phloem mobility, and soil sorption behavior. The controlled moisture specification (≤0.5% Max) is particularly relevant for agrochemical process chemistry, where water content in intermediates can affect yield and purity in moisture-sensitive downstream transformations such as esterification, amidation, or Grignard reactions.

Computational Chemistry and QSAR Model Training Using Regioisomerically Pure Reference Standards

Because all C₉H₆BrF₃O₂ regioisomers share identical molecular weight (283.04 g/mol) and cannot be distinguished by mass spectrometry alone, 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid at 98% minimum HPLC purity serves as a regioisomerically authenticated reference standard for computational model training and validation . The unique ortho-CF₃ substitution pattern creates a distinct electrostatic potential surface and dipole moment compared to the meta-CF₃ (CAS 1161362-01-1) and para-CF₃ (CAS 518070-15-0) isomers, providing a valuable data point for benchmarking quantum mechanical calculations of substituent effects and for training machine learning models that predict physicochemical properties (pKa, LogP, aqueous solubility) of polysubstituted aromatic compounds.

Quote Request

Request a Quote for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.